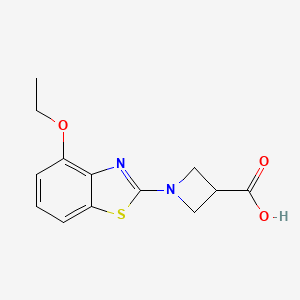

1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-2-18-9-4-3-5-10-11(9)14-13(19-10)15-6-8(7-15)12(16)17/h3-5,8H,2,6-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNLMFJOGBAVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901193394 | |

| Record name | 3-Azetidinecarboxylic acid, 1-(4-ethoxy-2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901193394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283108-97-3 | |

| Record name | 3-Azetidinecarboxylic acid, 1-(4-ethoxy-2-benzothiazolyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1283108-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidinecarboxylic acid, 1-(4-ethoxy-2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901193394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid generally involves:

- Construction of the azetidine-3-carboxylic acid core.

- Introduction of the 4-ethoxybenzothiazol-2-yl substituent at the nitrogen of the azetidine ring.

- Ensuring stereochemical control and functional group compatibility during ring closure and substitution.

Improved Azetidine-3-carboxylic Acid Synthesis via Triflation and Cyclization

A notable process for synthesizing azetidine-3-carboxylic acid intermediates involves:

- Triflation of diethylbis(hydroxymethyl)malonate to activate hydroxyl groups.

- Intramolecular cyclization using an amine to form the azetidine ring.

- Decarboxylation to yield the monoacid azetidine.

- Hydrogenation to obtain the azetidine-3-carboxylic acid derivative.

This process avoids toxic reagents such as cyanide and epichlorohydrin, is operationally simpler, shorter, and economically viable for large scale production. The reaction conditions typically use weak bases like sodium carbonate or triethylamine in solvents such as methanol, ethanol, or acetonitrile at or above room temperature.

Table 1: Key Steps in Azetidine-3-carboxylic Acid Synthesis

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Triflation | Diethylbis(hydroxymethyl)malonate + triflate reagents | Activated intermediate |

| Cyclization | Amine, weak base (e.g., triethylamine), solvent (MeOH, EtOH) | Azetidine ring formation |

| Decarboxylation | Heating conditions | Monoacid azetidine |

| Hydrogenation | Catalytic hydrogenation | Azetidine-3-carboxylic acid |

Strain-Release Synthesis Using 1-Azabicyclo[1.1.0]butane (ABB)

Another advanced method employs the strain-release reaction of 1-azabicyclo[1.1.0]butane (ABB) to prepare protected 3-haloazetidines, which can be further elaborated to azetidine-3-carboxylic acids:

- ABB is generated in situ by treatment of 1-amino-2,3-dibromopropane hydrobromide with phenyllithium at low temperature.

- Subsequent reaction with electrophiles like Boc2O or TsCl yields Boc- or Ts-protected 3-iodoazetidines.

- These intermediates undergo functional group transformations such as hydrolysis or substitution to yield various azetidine-3-carboxylic acid derivatives.

- The method allows gram-scale synthesis with high yields and flexibility in protecting groups and substitution patterns.

Table 2: ABB-Based Synthesis Highlights

| Intermediate | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1-Amino-2,3-dibromopropane hydrobromide | PhLi, THF, –78°C | High | ABB formation in situ |

| Boc-protected 3-iodoazetidine | Boc2O, LiBr, MeCN, rt overnight | 81 | Versatile intermediate |

| 3-Hydroxyazetidine derivative | Potassium acetate, DMSO, 80°C | Moderate | Subsequent functionalization |

| 1-(tert-butoxycarbonyl)-3-[(trifluoromethyl)thio]azetidine-3-carboxylic acid | Hydrolysis, NaOH reflux | Quantitative | Example of derivative synthesis |

Cyclization of Aminoalcohols in Triethylamine Medium

A classical approach to azetidine derivatives involves cyclization of aminoalcohol precursors in triethylamine:

- Aminoalcohols bearing a halogen substituent (e.g., chlorine) are cyclized by heating in triethylamine at 50–150°C, often under reflux.

- Triethylamine acts both as a base to neutralize hydrogen halide by-products and as a medium facilitating cyclization.

- Phase transfer catalysts such as tetrabutylammonium iodide accelerate the reaction by enhancing halide ion transfer.

- The aminoalcohol precursors can be prepared by reaction of epoxy halides with amines like benzylamine.

- This method is effective for preparing 1-substituted azetidin-3-ol derivatives, which can be further functionalized to carboxylic acids or other derivatives.

Table 3: Cyclization Reaction Parameters

| Parameter | Details |

|---|---|

| Reaction medium | Triethylamine |

| Temperature range | 50–150°C (reflux preferred) |

| Catalysts | Tetrabutylammonium iodide (0.1–1.6 mol%) |

| Starting material | Aminoalcohol with halogen substituent |

| Outcome | 1-Substituted azetidin-3-ol derivatives |

Additional Considerations for Benzothiazole Substitution

While specific preparation methods for the 4-ethoxy-1,3-benzothiazol-2-yl substituent on azetidine are less documented, general synthetic routes for benzothiazole derivatives involve:

- Introduction of ethoxy groups via nucleophilic aromatic substitution or alkylation on hydroxylated benzothiazole intermediates.

- Coupling of benzothiazole derivatives to azetidine nitrogen can be achieved through nucleophilic substitution or amide bond formation depending on the functional groups present.

- The azetidine nitrogen substitution often requires mild bases and compatible solvents to preserve ring integrity.

Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Triflation and intramolecular cyclization | Avoids toxic reagents; scalable; uses weak bases | Economical; operationally simple | Requires careful control of conditions |

| Strain-release from 1-azabicyclo[1.1.0]butane | Gram-scale; versatile protecting groups | High yields; adaptable to various derivatives | Requires low-temperature handling |

| Cyclization of aminoalcohols in triethylamine | Classical; phase transfer catalyst enhanced | Straightforward; well-established | May require long reaction times |

| Benzothiazole functionalization | Standard aromatic substitution and coupling | Enables introduction of ethoxy group | Specific conditions depend on substituents |

Chemical Reactions Analysis

1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity :

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. The presence of the azetidine ring may enhance the interaction with microbial targets, making it a candidate for developing new antibiotics or antifungal agents .

Anticancer Properties :

Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells. The incorporation of the azetidine structure may improve the efficacy of these compounds against various cancer types by modulating cellular signaling pathways .

CNS Activity :

Benzothiazole derivatives are known for their neuroprotective effects. The specific structural features of this compound suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agrochemical Applications

Pesticidal Activity :

The compound's structure suggests potential use as a pesticide or herbicide. Benzothiazoles are often employed in agrochemicals due to their ability to disrupt biological processes in pests and weeds. Preliminary studies indicate that this compound could be effective against certain agricultural pests, offering a new avenue for crop protection .

Material Science Applications

Polymer Synthesis :

The unique chemical properties of this compound allow it to be utilized in synthesizing specialized polymers. Its ability to act as a monomer or cross-linking agent can lead to materials with enhanced mechanical properties and thermal stability .

Case Studies

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid involves its interaction with various molecular targets. It is known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival. The compound also interferes with the synthesis of nucleic acids and proteins, leading to the disruption of cellular processes and ultimately cell death[4][4].

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

Key Compounds :

1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS: Not provided) Substituent: 4-Fluoro instead of 4-ethoxy. This compound is commercially available for research but lacks disclosed pharmacological data .

1-[6-(Methylsulfonyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid (CAS: 1283108-29-1) Substituent: 6-Methylsulfonyl instead of 4-ethoxy. Impact: The sulfonyl group introduces strong electron-withdrawing effects and polarity, likely reducing cell permeability compared to the ethoxy analog. No efficacy data is available, but its synthesis suggests exploration in sulfur-containing drug candidates .

Table 1: Benzothiazole Substituent Effects

*LogP estimated using fragment-based methods.

Azetidine-3-Carboxylic Acid Derivatives

Key Compounds :

1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid (CAS: 142253-55-2)

- Structural Feature: Boc-protected amine.

- Use: Intermediate for prodrug development; the Boc group enhances stability during synthesis .

1-(Benzyloxycarbonyl)-3-fluoroazetidine-3-carboxylic acid (CAS: 1781046-72-7)

Table 2: Azetidine Modifications

Pharmacological Activity in S1P Receptor Agonism

The target compound’s benzothiazole core is structurally analogous to 1-(4-(6-benzylbenzofuran-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid , a potent S1P1 agonist with reported efficacy in calcium mobilization assays . While the benzofuran analog showed higher efficacy in S1P1 activation, the ethoxy-benzothiazole variant may offer improved pharmacokinetics due to reduced steric hindrance.

Biological Activity

1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound of interest due to its potential therapeutic applications. Its structure incorporates a benzothiazole moiety, which is known for diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical formula and properties:

- Chemical Formula : C13H14N2O3S

- Molecular Weight : 270.33 g/mol

- CAS Number : 52903663

This compound exhibits various biological activities primarily through its interaction with specific molecular targets:

- Phosphodiesterase Inhibition : Similar compounds have been noted for their ability to inhibit phosphodiesterases (PDEs), particularly PDE10 and PDE4. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in cellular signaling pathways associated with neuroprotection and anti-inflammatory responses .

- Anticancer Activity : The benzothiazole moiety is often linked to anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess potential as an anticancer agent .

Table 1: Biological Activities of Related Compounds

Case Studies

Several studies have explored the biological activities of benzothiazole derivatives, highlighting their therapeutic potential:

- Anticancer Studies : A study investigating various benzothiazole derivatives found that compounds similar to 1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine exhibited significant cytotoxicity against human cancer cell lines such as HeLa and Caco-2. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

- Neuroprotective Effects : Research on PDE inhibitors has shown that compounds affecting cAMP levels can provide neuroprotective effects in models of neurodegenerative diseases. This suggests that 1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine may have applications in treating conditions like Alzheimer's disease .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Ethoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid, and how can purity be optimized?

Methodological Answer: The synthesis typically involves coupling a benzothiazole precursor with azetidine-3-carboxylic acid. A validated approach includes:

- Step 1: Activation of the benzothiazole carboxylic acid derivative using carbodiimide coupling reagents (e.g., EDCI) with HOBt to form an active ester intermediate .

- Step 2: Reaction with azetidine-3-carboxylic acid under basic conditions (e.g., triethylamine in CH₂Cl₂), followed by Boc deprotection using TFA .

- Purification: Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) achieves >95% purity. Yield optimization requires controlled reaction times (6–15 hours) and stoichiometric adjustments .

Q. How can key physicochemical properties (e.g., solubility, logP) be experimentally determined for this compound?

Methodological Answer:

- Solubility: Use the ESOL (Estimated SOLubility) model or shake-flask method in aqueous buffers (pH 1–7.4) at 25°C. Reported solubility is 4050 mg/mL (40 mol/L) in water, confirmed via HPLC-UV quantification .

- logP: Determine experimentally via reverse-phase HPLC using a C18 column and octanol-water partitioning. Consensus logP values range from -3.18 (XLOGP3) to -0.86 (average), validated by chromatographic retention times .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- 1H NMR: Assign peaks for the ethoxy group (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), benzothiazole aromatic protons (δ 7.5–8.5 ppm), and azetidine protons (δ 3.5–4.0 ppm) .

- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]+ expected at m/z 307.08 for C₁₄H₁₅N₂O₃S) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

- Core Modifications: Introduce substituents at the benzothiazole 4-ethoxy group (e.g., halogens, alkyl chains) or azetidine carboxylic acid (e.g., amidation, esterification) to assess receptor binding or metabolic stability .

- In vitro Assays: Test derivatives in cell-based systems (e.g., EP2 receptor antagonism or S1P1 agonism) using cAMP or β-arrestin recruitment assays. For example, PF-04418948 (a structural analog) showed nanomolar potency in EP2 receptor assays .

Q. What strategies mitigate low bioavailability due to high polarity or poor membrane permeability?

Methodological Answer:

- Prodrug Design: Convert the carboxylic acid to ester or amide prodrugs (e.g., ethyl ester) to enhance lipophilicity. Hydrolysis in vivo regenerates the active form .

- Formulation: Use lipid-based nanoemulsions or cyclodextrin complexes to improve solubility and GI absorption. Log Kp (skin permeability) of -9.17 cm/s suggests limited transdermal uptake, necessitating alternative delivery routes .

Q. How can computational modeling guide the optimization of target binding affinity?

Methodological Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with target receptors (e.g., S1P1 or EP2). Focus on hydrogen bonding between the carboxylic acid and receptor residues (e.g., Arg³⁰⁷ in S1P1) .

- MD Simulations: Assess conformational stability of the azetidine ring and benzothiazole moiety in binding pockets over 100 ns trajectories to identify rigid analogs with improved affinity .

Q. What analytical challenges arise in detecting this compound in complex biological matrices, and how are they resolved?

Methodological Answer:

- LC-MS/MS: Employ a C18 column with 0.1% formic acid in water/acetonitrile gradients. Use MRM transitions (m/z 307.08 → 189.05 for quantification) to enhance specificity in plasma or tissue homogenates .

- Sample Preparation: Solid-phase extraction (SPE) with Oasis HLB cartridges achieves >90% recovery. Matrix effects are minimized via isotopically labeled internal standards (e.g., ¹³C₆-azetidine analog) .

Q. How are contradictory solubility or stability data reconciled during preformulation studies?

Methodological Answer:

- Stress Testing: Expose the compound to accelerated conditions (40°C/75% RH, pH 1–9) for 4 weeks. Monitor degradation via HPLC-UV; instability in acidic conditions may necessitate enteric coating .

- Polymorph Screening: Use X-ray diffraction (PXRD) to identify stable crystalline forms. Differential Scanning Calorimetry (DSC) confirms melting points and phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.